molecular formula C18H28N2O2 B6085094 2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6085094
M. Wt: 304.4 g/mol
InChI Key: GNTGKOFFWCGYMZ-GORDUTHDSA-N
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Description

2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FGIN-1-27 and has been identified as a potent and selective agonist of the dopamine D3 receptor.

Mechanism of Action

FGIN-1-27 acts as an agonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The binding of FGIN-1-27 to the receptor leads to the activation of downstream signaling pathways, which modulate the release of neurotransmitters such as dopamine and glutamate. The precise mechanism of action of FGIN-1-27 is still under investigation, but it is believed to involve the modulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to increase dopamine release in the mesolimbic system, which is thought to underlie its anti-addictive effects. FGIN-1-27 has also been shown to modulate glutamatergic transmission, which may contribute to its antipsychotic effects. In addition, FGIN-1-27 has been shown to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

FGIN-1-27 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its potent pharmacological effects. However, the compound has some limitations, including its complex synthesis method and its relatively short half-life. In addition, the precise mechanism of action of FGIN-1-27 is still not fully understood, which may limit its clinical translation.

Future Directions

There are several future directions for research on FGIN-1-27. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders. Further research is also needed to elucidate the precise mechanism of action of FGIN-1-27 and to identify potential side effects and safety concerns. Overall, FGIN-1-27 is a promising compound for scientific research, and further investigation is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of FGIN-1-27 involves the reaction of 2-(2-furyl)acetaldehyde with 2-methoxyethylamine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with (E)-3-(2-bromoethylidene)-2-furylprop-2-enenitrile to obtain the final product. The synthesis of FGIN-1-27 is a complex process that requires careful attention to reaction conditions and purification methods.

Scientific Research Applications

FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. This receptor has been implicated in the pathophysiology of addiction, schizophrenia, and other psychiatric disorders. FGIN-1-27 has been shown to have potent anti-addictive and antipsychotic effects in preclinical studies.

properties

IUPAC Name

2-[(E)-3-(furan-2-yl)prop-2-enyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-21-14-12-20-10-4-7-18(16-20)8-11-19(15-18)9-2-5-17-6-3-13-22-17/h2-3,5-6,13H,4,7-12,14-16H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTGKOFFWCGYMZ-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCCC2(C1)CCN(C2)C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-3-(furan-2-yl)prop-2-enyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

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